Oxybis(methyl-2,1-ethanediyl) diacrylate
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions that convert basic organic or renewable resources into more complex monomers. For example, a study outlines the efficient preparation of a renewable dicarboxylic acid monomer from D-fructose, demonstrating a pathway that might share similarities with the synthesis of oxybis(methyl-2,1-ethanediyl) diacrylate in terms of utilizing multifunctional monomers for polymer synthesis (Amarasekara et al., 2017).
Molecular Structure Analysis
The molecular structure of such compounds plays a crucial role in their reactivity and the properties of the resulting polymers. Compounds like oxybis(methyl-2,1-ethanediyl) diacrylate are characterized by their ability to form extensive cross-linked structures due to the presence of reactive acrylate groups, which contribute to the mechanical strength and thermal stability of the polymers.
Chemical Reactions and Properties
Chemical reactions involving oxybis(methyl-2,1-ethanediyl) diacrylate typically include polymerization and cross-linking processes. These reactions are fundamental in creating materials with desired properties for specific applications. The compound's reactivity with various catalysts and conditions can lead to a wide range of polymers with different characteristics.
Physical Properties Analysis
The physical properties of polymers derived from oxybis(methyl-2,1-ethanediyl) diacrylate, such as density, melting point, and solubility, are influenced by the molecular structure of the monomer. Studies on similar systems provide insights into how molecular variations affect these properties (Peralta et al., 2003).
Scientific Research Applications
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Industrial Chemical Production
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Polymer Production
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Food Research
Safety And Hazards
Future Directions
Oxybis(methyl-2,1-ethanediyl) diacrylate is used as a feedstock for the production of industrial chemicals such as plastics and adhesives . It is also used in food research and as a replacement for glycols in low-grade applications . Its use in the conversion of biomass into biofuels to produce hydrocarbons from lignocellulosic materials suggests potential future directions in sustainable energy production .
properties
IUPAC Name |
1-(2-prop-2-enoyloxypropoxy)propan-2-yl prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5/c1-5-11(13)16-9(3)7-15-8-10(4)17-12(14)6-2/h5-6,9-10H,1-2,7-8H2,3-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJVAUBBYGWVBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC(C)OC(=O)C=C)OC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50892316 | |
Record name | Oxydi-1,2-propanediyl di(2-propenoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50892316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxybis(methyl-2,1-ethanediyl) diacrylate | |
CAS RN |
57472-68-1, 85996-31-2 | |
Record name | Dipropylene glycol diacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057472681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Oxybis(2-propanol) diacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085996312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxydi-1,2-propanediyl di(2-propenoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50892316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxybis(methyl-2,1-ethanediyl) diacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.213 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1'-OXYDIPROPANOL DIACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6VF72053S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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